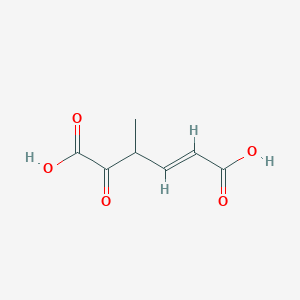
(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Übersicht
Beschreibung
“(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid” is a type of organoboron compound. It is a relatively stable, readily prepared, and generally environmentally benign reagent . It appears as a powder or crystal and is stored in a sealed, dry environment, preferably under -20°C .
Synthesis Analysis
The synthesis of “this compound” and similar boronic acids often involves borylation approaches . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported using a radical approach .Molecular Structure Analysis
The molecular formula of “this compound” is C14H18BNO5 . The molecular weight is 291.11 g/mol . The structure of boronic acids and their derivatives has been extensively studied .Chemical Reactions Analysis
Boronic acids, including “this compound”, are valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters has also been reported .Physical And Chemical Properties Analysis
“this compound” is a powder or crystalline substance . It has a molecular weight of 291.11 g/mol . It is relatively stable and is usually stored in a sealed, dry environment, preferably under -20°C .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Rh(III)-Catalyzed Selective Coupling: The compound has been used in Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process is efficient for diverse product formation and includes studies on the mechanism of C-H activation and electrophilic addition (Zheng, Zhang, & Cui, 2014).
Interaction and Binding Studies
- High Affinity Diol Recognition: Research involving 3-methoxycarbonyl-5-nitrophenyl boronic acid, a closely related compound, has demonstrated its ability to bind to diols and carbohydrates with high affinity, suggesting potential for diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).
Synthesis and Chemical Properties
- Boronic Acid Accelerated Synthesis: The compound is utilized in accelerating a three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids. Boronic acid catalysis is key in activating α-hydroxy groups in α-hydroxycarboxylic acid intermediates for rapid product formation (Das, Watanabe, Morimoto, & Ohshima, 2017).
Structural Analysis
- Molecular Structure Study: Detailed studies on the structure of similar boronic acid compounds, like 2-(Methoxycarbonyl)phenylboronic acid, have been conducted to understand the molecular conformations and hydrogen-bonding networks. This research provides insights into the structural aspects of boronic acids (Luliński & Serwatowski, 2006).
Catalysis and Reaction Mechanisms
- Boronic Acid Catalysis: Boronic acids, including the subject compound, are recognized for their utility as catalysts in various organic reactions. They enable both electrophilic and nucleophilic modes of activation in reactions, offering mild and selective conditions (Hall, 2019).
Sensing and Detection Applications
- Fluorescence Quenching in Sensing: Boronic acid derivatives, including those structurally related to (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, have been studied for their fluorescent properties, leading to potential applications in sensor design. The study of fluorescence quenching of these compounds in various solvents is particularly noteworthy (Melavanki, 2018).
General Overview of Applications
- Broad Applications in Chemosensors and Medicine: The versatility of boronic acids, in general, is highlighted in their applications ranging from chemosensors to medicinal chemistry. This includes their interactions with diols, leading to utility in biological labeling, protein manipulation, and therapeutic development (Huang et al., 2012).
Wirkmechanismus
Target of Action
1-(N-Methoxycarbonyl)indole-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway that this compound is involved in . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the compound’s effectiveness in reactions can be influenced by factors such as concentration, temperature, and the presence of a catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 1-(N-Methoxycarbonyl)indole-2-boronic acid is influenced by several environmental factors. For instance, the temperature and pH can affect the rate of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of a palladium catalyst is necessary for the reaction to occur .
Safety and Hazards
“(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this chemical .
Eigenschaften
IUPAC Name |
(1-methoxycarbonylindol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-16-10(13)12-8-5-3-2-4-7(8)6-9(12)11(14)15/h2-6,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSPSIQMPUCCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856003 | |
| Record name | [1-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001162-89-5 | |
| Record name | [1-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


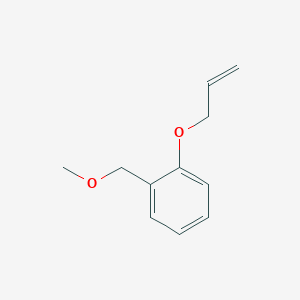



![[3-Chloro-4-(hexyloxy)phenyl]acetic acid](/img/structure/B1401539.png)
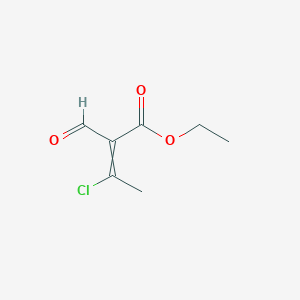

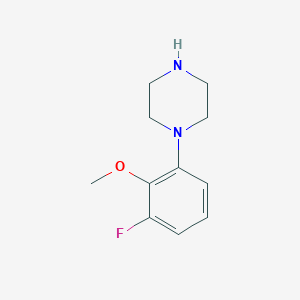
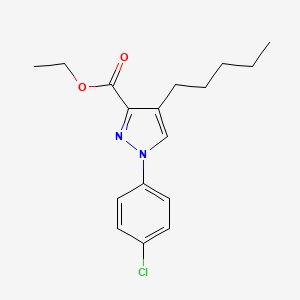
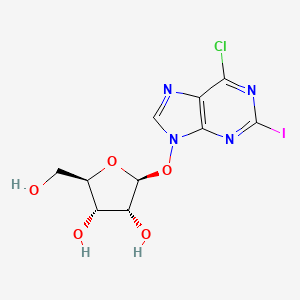
![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)
![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)

